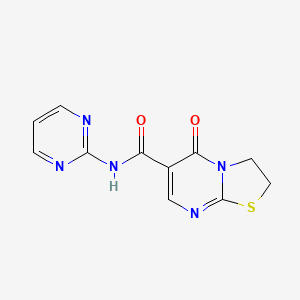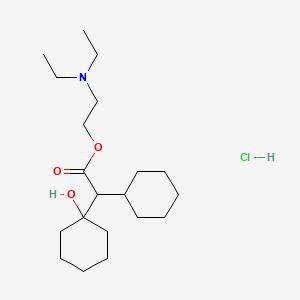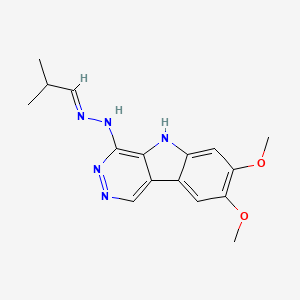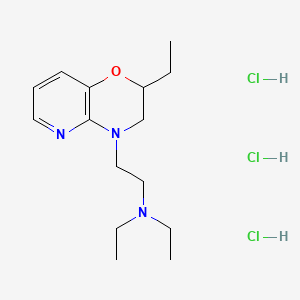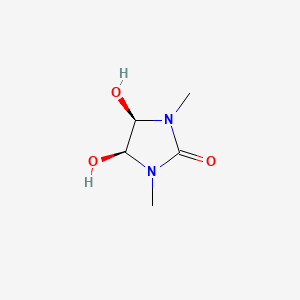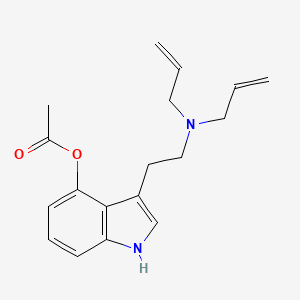
4-Acetyloxy-N,N-diallyltryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dalcetin involves the acetylation of N,N-diallyltryptamine. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetylating agent.
Industrial Production Methods: Industrial production of Dalcetin would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and solvents, with the reaction being carried out in large reactors. The product would then be purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Dalcetin can undergo various chemical reactions, including:
Oxidation: Dalcetin can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form N,N-diallyltryptamine.
Substitution: Dalcetin can undergo substitution reactions where the acetoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: N,N-diallyltryptamine.
Substitution: Various substituted tryptamine derivatives.
Scientific Research Applications
Dalcetin has been explored in
Properties
CAS No. |
1445751-71-2 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
[3-[2-[bis(prop-2-enyl)amino]ethyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C18H22N2O2/c1-4-10-20(11-5-2)12-9-15-13-19-16-7-6-8-17(18(15)16)22-14(3)21/h4-8,13,19H,1-2,9-12H2,3H3 |
InChI Key |
WRHFDIBXZYYCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


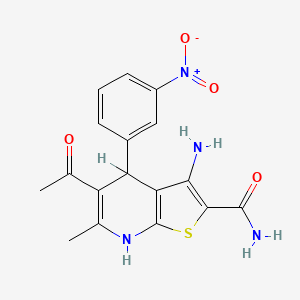
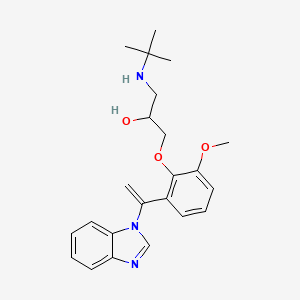
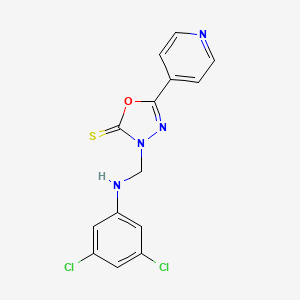
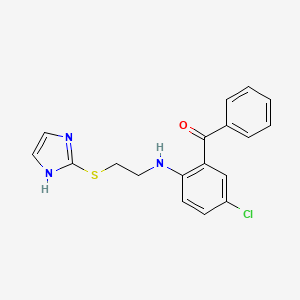

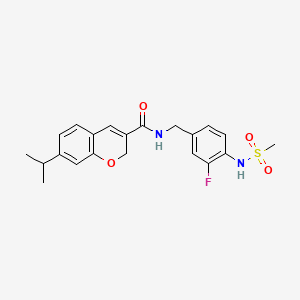
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)
